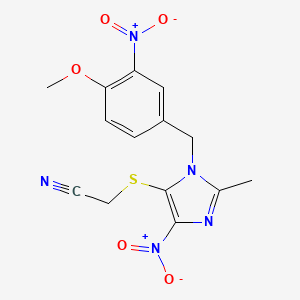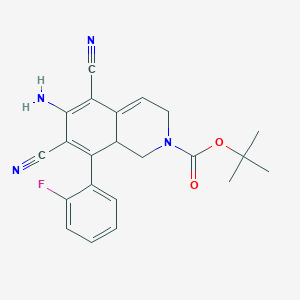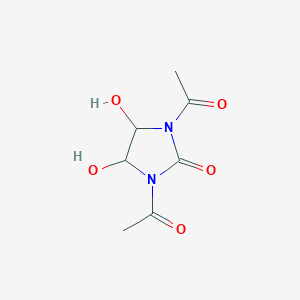
Dimethyl (3-chloro-6-nitro-1,2-benzisothiazol-4-YL)amidophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (3-chloro-6-nitro-1,2-benzisothiazol-4-YL)amidophosphate is a complex organic compound that features a benzisothiazole ring substituted with chlorine and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (3-chloro-6-nitro-1,2-benzisothiazol-4-YL)amidophosphate typically involves multi-step organic reactions. One common method starts with the nitration of 1,2-benzisothiazole to introduce the nitro group at the 6-position. This is followed by chlorination to add the chlorine atom at the 3-position. The final step involves the phosphorylation of the amidophosphate group to the benzisothiazole ring under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (3-chloro-6-nitro-1,2-benzisothiazol-4-YL)amidophosphate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzisothiazole derivatives.
Aplicaciones Científicas De Investigación
Dimethyl (3-chloro-6-nitro-1,2-benzisothiazol-4-YL)amidophosphate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of Dimethyl (3-chloro-6-nitro-1,2-benzisothiazol-4-YL)amidophosphate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chlorine and amidophosphate groups may also contribute to its biological activity by interacting with enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl (3-chloro-1,2-benzisothiazol-4-YL)amidophosphate: Lacks the nitro group, which may result in different reactivity and biological activity.
Dimethyl (6-nitro-1,2-benzisothiazol-4-YL)amidophosphate: Lacks the chlorine atom, which may affect its chemical properties and applications.
Uniqueness
Dimethyl (3-chloro-6-nitro-1,2-benzisothiazol-4-YL)amidophosphate is unique due to the presence of both chlorine and nitro groups on the benzisothiazole ring. This combination of substituents can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H9ClN3O5PS |
|---|---|
Peso molecular |
337.68 g/mol |
Nombre IUPAC |
3-chloro-N-dimethoxyphosphoryl-6-nitro-1,2-benzothiazol-4-amine |
InChI |
InChI=1S/C9H9ClN3O5PS/c1-17-19(16,18-2)11-6-3-5(13(14)15)4-7-8(6)9(10)12-20-7/h3-4H,1-2H3,(H,11,16) |
Clave InChI |
DVVOJALJMKYIJW-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(NC1=C2C(=CC(=C1)[N+](=O)[O-])SN=C2Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-methoxyphenyl)-3-{[(E)-(4-methoxyphenyl)methylidene]amino}-1-(propan-2-yl)imidazolidin-4-one](/img/structure/B14950233.png)

![4,4'-[pyridine-2,6-diylbis(iminomethylylidene)]bis[5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B14950247.png)


![N-(tert-butoxycarbonyl)-3-[(3-nitropyridin-2-yl)disulfanyl]alanine](/img/structure/B14950259.png)
![2-(1-naphthyl)-N'-[(E)-4-pyridinylmethylidene]acetohydrazide](/img/structure/B14950265.png)
![6-bromo-N-{(Z)-[4-(dimethylamino)phenyl]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B14950268.png)

![N-(3-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-2-iodobenzamide](/img/structure/B14950286.png)
![7-[(Adamantan-1-ylmethyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B14950294.png)
![ethyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)benzoate](/img/structure/B14950298.png)
methyl}morpholine](/img/structure/B14950299.png)
![2-(2,6-dibromo-4-methylphenoxy)-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B14950302.png)
